molecular formula C13H14ClN3 B12219399 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine

Cat. No.: B12219399
M. Wt: 247.72 g/mol
InChI Key: GLHSUUCXLCNHED-UHFFFAOYSA-N
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Description

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine is an organic compound with a complex structure that includes a pyrimidine ring substituted with chlorine, methyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-6-methylpyrimidine with 3,4-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could lead to the formation of amines.

Scientific Research Applications

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3,4-dimethylphenyl)benzamide
  • 4-chloro-N-(3,4-dimethylphenyl)benzenesulfonamide
  • 4-chloro-N-(3,4-dimethylphenyl)benzylamine

Uniqueness

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C13H14ClN3/c1-8-4-5-11(6-9(8)2)16-13-15-10(3)7-12(14)17-13/h4-7H,1-3H3,(H,15,16,17)

InChI Key

GLHSUUCXLCNHED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC(=N2)Cl)C)C

Origin of Product

United States

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